Alizarine Yellow R

Catalog No.
S517981
CAS No.
2243-76-7
M.F
C13H9N3O5
M. Wt
287.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarine Yellow R

CAS Number

2243-76-7

Product Name

Alizarine Yellow R

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

InChI

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19)

InChI Key

YVJPMMYYRNHJAU-CCEZHUSRSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Alizarine Yellow R; C.I. 14030.

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]

Description

The exact mass of the compound Alizarine Yellow R is 287.0542 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alizarine Yellow R is a synthetic azo dye characterized by its vibrant yellow color. It is primarily produced through a diazo coupling reaction between salicylic acid and the diazonium derivative of 4-nitroaniline. The compound is often available in its sodium salt form, appearing as a yellow powder, while in its pure state, it manifests as a rust-colored solid. Its molecular formula is C13H9N3O5C_{13}H_{9}N_{3}O_{5}, with an average mass of approximately 287.228 Da .

Dye Degradation Studies

Alizarine Yellow R is a well-studied model azo dye due to its stability and ease of detection. Researchers use it to evaluate the effectiveness of various methods for dye wastewater treatment. These methods include biodegradation using bacteria or enzymes, catalytic reduction using nanomaterials, and electrochemical degradation techniques [, , ]. By studying the degradation of Alizarine Yellow R, scientists can develop more efficient and environmentally friendly methods for treating dye-contaminated water.

, particularly acid-base reactions due to the hydroxyl groups present in its structure. In acidic conditions, it can protonate and become neutral, while in basic conditions, it deprotonates and carries a negative charge. The compound can also participate in degradation reactions under photocatalytic conditions, where it can be broken down into less harmful substances through processes involving hydroxyl radicals .

The synthesis of Alizarine Yellow R involves the following steps:

  • Diazotization: The first step involves the preparation of a diazonium salt from 4-nitroaniline using nitrous acid.
  • Coupling Reaction: Salicylic acid is then added to the diazonium salt to facilitate the azo coupling reaction, resulting in the formation of Alizarine Yellow R.
text
4-Nitroaniline + Nitrous Acid → Diazonium SaltDiazonium Salt + Salicylic Acid → Alizarine Yellow R + H+

This method highlights the compound's synthetic versatility and stability, making it a model compound for studying azo dyes .

Alizarine Yellow R has various applications across different fields:

  • pH Indicator: It is widely used as a visual indicator for measuring acidity or alkalinity.
  • Dyeing Agent: The compound serves as a dye for textiles and other materials.
  • Environmental Research: It is employed in studies evaluating wastewater treatment methods due to its stability and ease of detection .
  • Spectrophotometric Analysis: Alizarine Yellow R can detect metal ions by forming distinct color complexes with certain metals.

Alizarine Yellow R shares similarities with several other azo dyes. Below is a comparison table highlighting its uniqueness:

Compound NameMolecular FormulaColorKey Features
Alizarine Yellow RC13H9N3O5YellowpH indicator; azo coupling synthesis
Congo RedC32H22N6Na2O6S2RedUsed for staining; known for its affinity to proteins
Methyl OrangeC14H14N3NaO3SOrangepH indicator; changes color from red to yellow
Acid Orange 7C16H10N2Na2O4SOrangeUsed in food coloring; less stable than Alizarine Yellow R
Direct Red 28C20H12N2Na2O7SRedUsed in textile dyeing; similar azo structure

Alizarine Yellow R's unique properties as a pH indicator and its stability make it distinct among azo dyes. Its ability to undergo specific

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

287.0542

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OBF2VZO457

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2048 of 2086 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2243-76-7

Wikipedia

Alizarine Yellow R
Mordant Orange 1

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhenqian Z, Sihler S, Ziener U. Alizarin Yellow R (AYR) as compatible stabilizer for miniemulsion polymerization. J Colloid Interface Sci. 2017 Dec 1;507:337-343. doi: 10.1016/j.jcis.2017.08.007. Epub 2017 Aug 3. PubMed PMID: 28803027.
2: Cui MH, Cui D, Gao L, Cheng HY, Wang AJ. Efficient azo dye decolorization in a continuous stirred tank reactor (CSTR) with built-in bioelectrochemical system. Bioresour Technol. 2016 Oct;218:1307-11. doi: 10.1016/j.biortech.2016.07.135. Epub 2016 Jul 30. PubMed PMID: 27497830.
3: Cui MH, Cui D, Lee HS, Liang B, Wang AJ, Cheng HY. Effect of electrode position on azo dye removal in an up-flow hybrid anaerobic digestion reactor with built-in bioelectrochemical system. Sci Rep. 2016 Apr 28;6:25223. doi: 10.1038/srep25223. PubMed PMID: 27121278; PubMed Central PMCID: PMC4848485.
4: Sun Q, Li ZL, Wang YZ, Yang CX, Chung JS, Wang AJ. Cathodic bacterial community structure applying the different co-substrates for reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2016 May;208:64-72. doi: 10.1016/j.biortech.2016.02.003. Epub 2016 Feb 6. PubMed PMID: 26922314.
5: Sun Q, Li Z, Wang Y, Cui D, Liang B, Thangavel S, Chung JS, Wang A. A horizontal plug-flow baffled bioelectrocatalyzed reactor for the reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2015 Nov;195:73-7. doi: 10.1016/j.biortech.2015.06.086. Epub 2015 Jun 25. PubMed PMID: 26142821.
6: Cui D, Guo YQ, Lee HS, Wu WM, Liang B, Wang AJ, Cheng HY. Enhanced decolorization of azo dye in a small pilot-scale anaerobic baffled reactor coupled with biocatalyzed electrolysis system (ABR-BES): a design suitable for scaling-up. Bioresour Technol. 2014 Jul;163:254-61. doi: 10.1016/j.biortech.2014.03.165. Epub 2014 Apr 13. PubMed PMID: 24821204.
7: Zolgharnein J, Asanjrani N, Bagtash M, Azimi G. Multi-response optimization using Taguchi design and principle component analysis for removing binary mixture of alizarin red and alizarin yellow from aqueous solution by nano γ-alumina. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:291-300. doi: 10.1016/j.saa.2014.01.100. Epub 2014 Feb 15. PubMed PMID: 24608013.
8: Cui D, Guo YQ, Cheng HY, Liang B, Kong FY, Lee HS, Wang AJ. Azo dye removal in a membrane-free up-flow biocatalyzed electrolysis reactor coupled with an aerobic bio-contact oxidation reactor. J Hazard Mater. 2012 Nov 15;239-240:257-64. doi: 10.1016/j.jhazmat.2012.08.072. Epub 2012 Sep 4. PubMed PMID: 23009797.
9: Liang B, Yao Q, Cheng H, Gao S, Kong F, Cui D, Guo Y, Ren N, Lee DJ, Wang A. Enhanced degradation of azo dye alizarin yellow R in a combined process of iron-carbon microelectrolysis and aerobic bio-contact oxidation. Environ Sci Pollut Res Int. 2012 Jun;19(5):1385-91. doi: 10.1007/s11356-012-0785-4. Epub 2012 Jun 20. Erratum in: Environ Sci Pollut Res Int. 2013 Feb;20(2):1206. Lee, Duu-Jong [added]. PubMed PMID: 22743988.
10: Shiri S, Delpisheh A, Haeri A, Poornajaf A, Golzadeh B, Shiri S. Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. Anal Chem Insights. 2010 Dec 20;5:47-52. doi: 10.4137/ACI.S5948. Erratum in: Anal Chem Insights. 2011;6:45. PubMed PMID: 21234287; PubMed Central PMCID: PMC3018889.
11: Ihara K, Hasegawa S, Naito K. The separation of aluminum(III) ions from the aqueous solution on membrane filter using Alizarin Yellow R. Talanta. 2008 May 30;75(4):944-9. doi: 10.1016/j.talanta.2007.12.047. Epub 2008 Jan 14. PubMed PMID: 18585167.
12: Zhang H, Wang XM, Wang QC, Shi RM, Ding LS. [Fluorescence study on the interaction of alizarin yellow R and bovine serum albumin in alkali solution]. Guang Pu Xue Yu Guang Pu Fen Xi. 2006 Aug;26(8):1508-12. Chinese. PubMed PMID: 17058958.
13: Tang HA, Wang XF, Lei XY, Yang RD. [Studies on the preparation, characterization and fluorescence property of rare Earth with alizarin yellow R]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004 Aug;24(8):975-7. Chinese. PubMed PMID: 15766123.
14: Bhuyan R, Saikia CN. Isolation of colour components from native dye-bearing plants in northeastern India. Bioresour Technol. 2005 Feb;96(3):363-72. PubMed PMID: 15474939.
15: Shama SA, Amin AS. Spectrophotometric microdetermination of nefopam, mebevrine and phenylpropanolamine hydrochloride in pharmaceutical formulations using alizarins. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jul;60(8-9):1769-74. PubMed PMID: 15248949.
16: Amin AS. Spectrophotometric determination of piroxicam and tenoxicam in pharmaceutical formulations using alizarin. J Pharm Biomed Anal. 2002 Jul 20;29(4):729-36. PubMed PMID: 12093502.
17: Zhou YC, Zheng RL. Phenolic compounds and an analog as superoxide anion scavengers and antioxidants. Biochem Pharmacol. 1991 Aug 22;42(6):1177-9. PubMed PMID: 1653565.
18: Brown JP, Roehm GW, Brown RJ. Mutagenicity testing of certified food colors and related azo, xanthene and triphenylmethane dyes with the Salmonella/microsome system. Mutat Res. 1978 Jan;56(3):249-71. PubMed PMID: 342943.

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